molecular formula C20H21N3O3 B11301824 N-benzyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-benzyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11301824
M. Wt: 351.4 g/mol
InChI Key: NMCUJNAMBNAQJJ-UHFFFAOYSA-N
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Description

N-benzyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, an oxadiazole ring, and a phenoxyacetamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Phenoxy Group: : The phenoxy group is introduced via nucleophilic aromatic substitution reactions. This step often involves the reaction of a phenol derivative with an appropriate leaving group, such as a halide, in the presence of a base like potassium carbonate (K₂CO₃).

  • Benzylation: : The final step involves the benzylation of the intermediate compound. This can be achieved using benzyl bromide (C₆H₅CH₂Br) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially yielding amine derivatives.

    Substitution: The phenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-benzyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The oxadiazole ring and phenoxyacetamide moiety may interact with enzymes or receptors, modulating their activity and leading to biological effects. Pathways involved could include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-{4-[3-(methyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-benzyl-2-{4-[3-(ethyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

N-benzyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to the presence of the isopropyl group on the oxadiazole ring, which may confer distinct steric and electronic properties, potentially leading to different biological activities compared to its analogs.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-benzyl-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C20H21N3O3/c1-14(2)19-22-20(26-23-19)16-8-10-17(11-9-16)25-13-18(24)21-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,21,24)

InChI Key

NMCUJNAMBNAQJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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